molecular formula C12H11BrFNO2S B3182708 [4-(4-Fluorophenyl)-2-methyl-1,3-thiazol-5-yl]acetic acid hydrobromide CAS No. 1171665-55-6

[4-(4-Fluorophenyl)-2-methyl-1,3-thiazol-5-yl]acetic acid hydrobromide

Cat. No.: B3182708
CAS No.: 1171665-55-6
M. Wt: 332.19 g/mol
InChI Key: UFYSPWVVTYDQTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[4-(4-Fluorophenyl)-2-methyl-1,3-thiazol-5-yl]acetic acid hydrobromide is a thiazole-based compound featuring a fluorophenyl substituent at the 4-position, a methyl group at the 2-position, and an acetic acid moiety at the 5-position, with a hydrobromide counterion. The fluorine atom enhances lipophilicity and metabolic stability, while the hydrobromide salt improves aqueous solubility.

Properties

IUPAC Name

2-[4-(4-fluorophenyl)-2-methyl-1,3-thiazol-5-yl]acetic acid;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FNO2S.BrH/c1-7-14-12(10(17-7)6-11(15)16)8-2-4-9(13)5-3-8;/h2-5H,6H2,1H3,(H,15,16);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFYSPWVVTYDQTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(S1)CC(=O)O)C2=CC=C(C=C2)F.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrFNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(4-Fluorophenyl)-2-methyl-1,3-thiazol-5-yl]acetic acid hydrobromide typically involves multiple steps, starting with the formation of the thiazole ring. One common synthetic route is the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thiourea. The specific steps might include:

  • Preparation of α-haloketone: : Reacting 4-fluorobenzaldehyde with chloroacetone in the presence of a base to form the α-haloketone.

  • Formation of thiazole ring: : Reacting the α-haloketone with thiourea under acidic conditions to form the thiazole ring.

  • Introduction of acetic acid group: : Further functionalization to introduce the acetic acid group at the appropriate position on the thiazole ring.

  • Conversion to hydrobromide: : Treating the final product with hydrobromic acid to form the hydrobromide salt.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up, with careful control of reaction conditions to ensure high yield and purity. This might involve the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The thiazole ring can be oxidized to form sulfoxides or sulfones.

  • Reduction: : Reduction reactions can be performed to reduce the thiazole ring or the fluorophenyl group.

  • Substitution: : Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole ring.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide, m-CPBA (meta-chloroperoxybenzoic acid), and potassium permanganate.

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

  • Substitution: : Electrophilic substitution might involve using strong acids or Lewis acids, while nucleophilic substitution could use strong nucleophiles like amines or alkoxides.

Major Products Formed

  • Oxidation: : Formation of thiazole sulfoxides or sulfones.

  • Reduction: : Reduced thiazole derivatives or fluorophenyl derivatives.

  • Substitution: : Substituted thiazole derivatives with various functional groups.

Scientific Research Applications

This compound has several applications in scientific research, including:

  • Chemistry: : Used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

  • Biology: : Studied for its potential biological activity, including antimicrobial, antifungal, and anticancer properties.

  • Medicine: : Investigated for its therapeutic potential in treating various diseases, such as inflammation and oxidative stress-related conditions.

  • Industry: : Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which [4-(4-Fluorophenyl)-2-methyl-1,3-thiazol-5-yl]acetic acid hydrobromide exerts its effects depends on its specific biological target. It may interact with enzymes, receptors, or other molecular targets within cells, leading to changes in cellular processes. The fluorophenyl group can enhance the compound's binding affinity and selectivity towards its targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

Core Structure Variations
  • GW501516 (2-methyl-4-((4-methyl-2-(4-trifluoromethylphenyl)-1,3-thiazol-5-yl)methylsulfanyl)phenoxy-acetic acid): A peroxisome proliferator-activated receptor (PPAR) agonist with a trifluoromethylphenyl group. The trifluoromethyl group enhances receptor binding affinity compared to the fluorophenyl group in the target compound, but the hydrobromide salt in the latter may improve bioavailability .
  • [2-Methyl-4-(4-methylphenyl)-1,3-thiazol-5-yl]acetic Acid Hydrobromide (ST-0140): Differs in the 4-methylphenyl substituent.
  • [2-Amino-4-thien-2-yl-1,3-thiazol-5-yl]acetic Acid Hydrobromide: Replaces the fluorophenyl group with a thiophene ring. The sulfur atom in thiophene may enhance π-stacking interactions, but the amino group introduces polarity, affecting membrane permeability .
Substituent Position and Halogen Effects
  • 4-Bromophenyl Derivatives (e.g., 3-(4-Bromobenzyl)-5-(Thiophen-2-yl)-4H-1,2,4-triazole):
    Bromine’s higher polarizability may improve halogen bonding in target interactions but reduces metabolic stability compared to fluorine .

Physicochemical Properties

Compound Melting Point (°C) Solubility (Hydrobromide vs. Free Acid) LogP (Predicted)
Target Compound Not Reported High (due to hydrobromide) ~2.5
ST-0140 Not Reported Moderate (hydrobromide salt) ~3.0
[4-Chlorophenyl Thiazolidinone] 160–162 Low (free acid) ~2.8
GW501516 Not Reported Low (free acid) ~4.2

Notes: Hydrobromide salts generally enhance water solubility. Fluorine’s electronegativity reduces LogP compared to bulkier halogens like bromine.

Key Research Findings and Gaps

  • Advantages of Fluorophenyl Group: Fluorine’s small size and high electronegativity optimize target binding without significant steric hindrance, as seen in GW501516 .
  • Hydrobromide Salts: Improve solubility but may complicate crystallization compared to free acids or other salts .
  • Unanswered Questions:
    • Pharmacokinetic profiles of the target compound.
    • Direct comparisons of halogenated analogs in in vivo models.

Biological Activity

[4-(4-Fluorophenyl)-2-methyl-1,3-thiazol-5-yl]acetic acid hydrobromide is a thiazole derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This compound, with the CAS number 1171665-55-6, has a molecular formula of C12H11BrFNO2S and a molecular weight of 332.19 g/mol. This article explores its biological activity through various studies, highlighting its efficacy against different pathogens and cancer cell lines.

Antimicrobial Activity

Recent research has indicated that thiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. The antimicrobial activity of thiazole derivatives is often assessed using Minimum Inhibitory Concentration (MIC) values.

Table 1: Antimicrobial Activity of Thiazole Derivatives

CompoundTarget PathogenMIC (µg/mL)
3hS. aureus2
3jE. faecium2
8fC. auris<4

These findings suggest that modifications to the thiazole ring can enhance antimicrobial efficacy, with specific substituents playing a crucial role in activity against resistant strains such as methicillin-resistant S. aureus (MRSA) and vancomycin-resistant E. faecium .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies focusing on its effects on different cancer cell lines.

In Vitro Studies

In vitro assays have demonstrated that thiazole derivatives can induce cytotoxic effects in cancer cells. For example, one study reported that certain thiazole compounds significantly reduced cell viability in colorectal adenocarcinoma (Caco-2) cells compared to untreated controls.

Table 2: Cytotoxicity of Thiazole Derivatives on Cancer Cell Lines

CompoundCell LineViability Reduction (%)
1A5490
1Caco-239.8
3bCaco-231.9

The data indicate a structure-dependent response where specific modifications can enhance anticancer activity, particularly against Caco-2 cells .

Mechanistic Insights

The mechanism by which thiazole derivatives exert their biological effects often involves interaction with key cellular pathways. For instance, some compounds have been identified as inhibitors of p38 MAP kinase, which is involved in inflammatory responses and cell proliferation . Additionally, the ability of these compounds to inhibit PARP activity has been linked to their anticancer properties, particularly in cells with BRCA mutations .

Case Studies

Several case studies have highlighted the therapeutic potential of thiazole derivatives:

  • Study on MRSA Treatment : A derivative showed comparable efficacy to daptomycin against MRSA strains, indicating its potential as an alternative treatment option.
  • Colorectal Cancer Research : In a study focusing on Caco-2 cells, certain thiazole derivatives demonstrated selective toxicity, suggesting they could be developed into targeted therapies for colorectal cancer.

Q & A

Q. Example Data :

PolymorphMelting Point (°C)Space Group
Form I192–194P21/c
Form II185–187P-1

Advanced: What experimental strategies are used to study structure-activity relationships (SAR) for PPAR receptor binding?

Methodological Answer:
This compound’s thiazole-acetic acid scaffold resembles GW501516 (a PPAR-δ agonist), enabling SAR studies:

Substituent Variation : Synthesize analogs with modified fluorophenyl, methyl, or acetic acid groups.

In Vitro Assays :

  • Transactivation Assays : Use PPAR-δ reporter cell lines (e.g., HEK293) to measure EC50 values.
  • Competitive Binding : Radiolabeled ligand displacement (e.g., [3H]-GW501516) to determine Ki .

Molecular Docking : Model interactions with PPAR-δ’s ligand-binding domain (e.g., Glide or AutoDock) to predict binding affinities .

Key Finding : The hydrobromide salt enhances aqueous solubility (2.5 mg/mL vs. 0.8 mg/mL for free acid), improving bioavailability in pharmacokinetic studies .

Advanced: How to design stability studies under varying storage conditions?

Methodological Answer:

  • Accelerated Stability Testing :
    • Conditions : 40°C/75% RH (ICH guidelines) for 6 months.
    • Analytical Methods : HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) to monitor degradation products (e.g., hydrolysis of the thiazole ring) .
  • Photostability : Expose to UV light (ICH Q1B) and track absorbance changes via UV-Vis spectroscopy (λmax = 260 nm) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[4-(4-Fluorophenyl)-2-methyl-1,3-thiazol-5-yl]acetic acid hydrobromide
Reactant of Route 2
Reactant of Route 2
[4-(4-Fluorophenyl)-2-methyl-1,3-thiazol-5-yl]acetic acid hydrobromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.